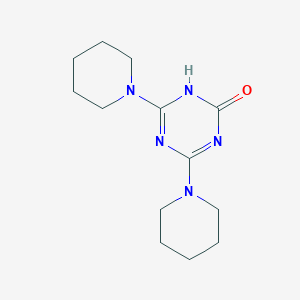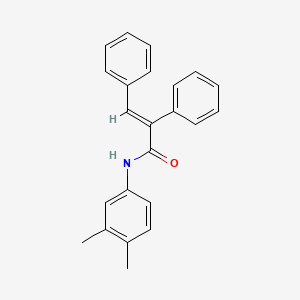![molecular formula C20H19ClN2O2 B6012562 1'-[(2-Chloro-5-nitrophenyl)methyl]spiro[indene-1,4'-piperidine]](/img/structure/B6012562.png)
1'-[(2-Chloro-5-nitrophenyl)methyl]spiro[indene-1,4'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-[(2-Chloro-5-nitrophenyl)methyl]spiro[indene-1,4’-piperidine] is a complex organic compound that features a spirocyclic structure. This compound is characterized by the presence of a spiro[indene-1,4’-piperidine] core, which is further substituted with a 2-chloro-5-nitrophenylmethyl group. The unique structural features of this compound make it an interesting subject for various chemical and pharmacological studies.
Preparation Methods
The synthesis of 1’-[(2-Chloro-5-nitrophenyl)methyl]spiro[indene-1,4’-piperidine] typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the spiro[indene-1,4’-piperidine] core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 2-chloro-5-nitrophenylmethyl group: This step often involves a nucleophilic substitution reaction where the spirocyclic core reacts with a 2-chloro-5-nitrobenzyl halide under basic conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
1’-[(2-Chloro-5-nitrophenyl)methyl]spiro[indene-1,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1’-[(2-Chloro-5-nitrophenyl)methyl]spiro[indene-1,4’-piperidine] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1’-[(2-Chloro-5-nitrophenyl)methyl]spiro[indene-1,4’-piperidine] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Similar compounds to 1’-[(2-Chloro-5-nitrophenyl)methyl]spiro[indene-1,4’-piperidine] include other spirocyclic compounds and derivatives of indene and piperidine These compounds share structural similarities but may differ in their substituents and, consequently, their chemical and biological properties
Properties
IUPAC Name |
1'-[(2-chloro-5-nitrophenyl)methyl]spiro[indene-1,4'-piperidine] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c21-19-6-5-17(23(24)25)13-16(19)14-22-11-9-20(10-12-22)8-7-15-3-1-2-4-18(15)20/h1-8,13H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZOLLMUDSSYQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C=CC3=CC=CC=C23)CC4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methoxy-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6012480.png)
![1-[2-[2-(4-Chloro-3,5-dimethylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid](/img/structure/B6012484.png)
![1-[1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl]-N-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]methanamine](/img/structure/B6012495.png)
![N-[[1-[2-(1-methylpyrrol-3-yl)acetyl]piperidin-3-yl]methyl]furan-2-carboxamide](/img/structure/B6012498.png)

![methyl 5-[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate](/img/structure/B6012505.png)
![1-[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B6012508.png)
![{1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B6012514.png)


![4-ethyl-5-[2-(2-methylphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6012526.png)
![sec-butyl 6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B6012538.png)
![N-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-chromene-2-carboxamide](/img/structure/B6012577.png)
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B6012580.png)
